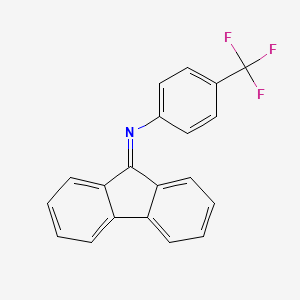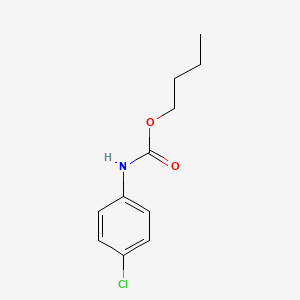![molecular formula C5H6ClNO3 B11956335 2-[(Chloroacetyl)amino]acrylic acid CAS No. 7560-99-8](/img/structure/B11956335.png)
2-[(Chloroacetyl)amino]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Chloroacetyl)amino]acrylic acid is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloroacetyl)amino]acrylic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{R-NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{R-NHCOCH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Chloroacetyl)amino]acrylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Condensation Reactions: It can participate in condensation reactions to form amides and esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Condensation Reactions: These reactions often require catalysts such as sulfuric acid or phosphoric acid to proceed efficiently.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, and thioesters.
Hydrolysis: Formation of carboxylic acids and amines.
Condensation Reactions: Formation of amides and esters.
Applications De Recherche Scientifique
2-[(Chloroacetyl)amino]acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 2-[(Chloroacetyl)amino]acrylic acid involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways include enzyme active sites and receptor binding sites, where the compound can act as an inhibitor or modulator .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the chloroacetyl group.
Chloroacetyl Chloride: Used as a reagent in organic synthesis, particularly in the formation of chloroacetamides.
N-Chloroacetylated Amines: These compounds share the chloroacetyl group and are used in various synthetic applications.
Uniqueness
2-[(Chloroacetyl)amino]acrylic acid is unique due to the presence of both the chloroacetyl and acrylic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
7560-99-8 |
|---|---|
Formule moléculaire |
C5H6ClNO3 |
Poids moléculaire |
163.56 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C5H6ClNO3/c1-3(5(9)10)7-4(8)2-6/h1-2H2,(H,7,8)(H,9,10) |
Clé InChI |
ZAHJFTPWHKRABI-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)O)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)

![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)


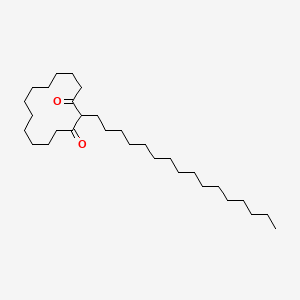
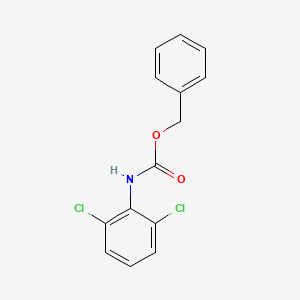
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
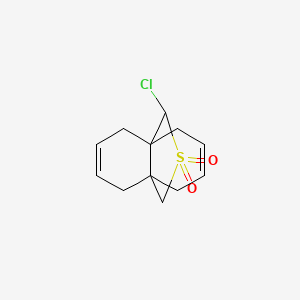
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
